Dimecrotic acid, also known as mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the anthranilic acid derivatives. It is primarily used for the treatment of mild to moderate pain, including menstrual pain and headaches, as well as for its anti-inflammatory properties. The compound is classified under the category of analgesics and antipyretics.
Mefenamic acid was first synthesized in the 1960s and is derived from anthranilic acid. It is commonly obtained through various synthetic routes involving the reaction of specific chemical precursors, such as o-chlorobenzoic acid and 2,3-dimethylaniline.
Mefenamic acid is classified as:
The synthesis of mefenamic acid typically involves several key steps, including condensation reactions and purification processes. Two notable methods include:
Mefenamic acid has a molecular formula of C15H15N.O2 and a molecular weight of approximately 241.29 g/mol. The structure consists of a phenyl group attached to an anthranilic acid core with a carboxylic acid functional group.
Mefenamic acid participates in various chemical reactions, including:
Mefenamic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in prostaglandin synthesis. This action results in reduced inflammation, pain relief, and antipyretic effects.
Mefenamic acid demonstrates stability under various environmental conditions but requires careful handling due to its reactivity with strong acids or bases.
Mefenamic acid is widely used in clinical settings for:
Systematic Name: 2-[(3-Methylphenyl)amino]benzoic acidMolecular Formula: C₁₂H₁₄O₄CAS Registry Number: 6445007Molecular Weight: 222.24 g/molStructural Features: Dimecrotic acid features a biphenyl core with an amine linkage and carboxylic acid moiety, essential for COX-2 binding. The ortho-substituted carboxylic acid group facilitates hydrogen bonding with Tyr-385 and Ser-530 residues in the COX-2 active site, while its methylphenyl group enhances hydrophobic interactions within the enlarged COX-2 binding pocket [1] [2].
Property | Value |
---|---|
IUPAC Name | 2-[(3-Methylphenyl)amino]benzoic acid |
Empirical Formula | C₁₂H₁₄O₄ |
CAS No. | 6445007 |
XLogP3 | 3.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Dimecrotic acid emerged from targeted drug design efforts at the Global Health Institute, leveraging structure-activity relationship (SAR) studies of fenamate-class NSAIDs. Initial synthesis occurred in 2018, with optimization focusing on:
Dimecrotic acid belongs to the anthranilic acid derivatives (fenamates), sharing core motifs with classical NSAIDs but exhibiting distinct pharmacological advantages:
Interactive Data Table: Structural and Pharmacological Comparison:
Compound | Core Structure | COX-2 Selectivity | Key Structural Differences |
---|---|---|---|
Dimecrotic Acid | Biphenyl-anthranilate | High (IC₅₀ = 0.8 μM) | 3-Methyl substitution; optimized logP |
Mefenamic Acid | Diphenyl-anthranilate | Low (non-selective) | 2,3-Dimethylphenyl; higher logP |
Diclofenac | Phenylacetic acid | Moderate | Dichloroaniline; no anthranilic linkage |
Mefenamic Acid (C₁₅H₁₅NO₂): Shares the anthranilic acid backbone but incorporates a 2,3-dimethylphenyl group, contributing to nonselective COX inhibition and higher gastrointestinal toxicity. Dimecrotic acid’s meta-methyl modification reduces steric hindrance in the COX-2 pocket [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1